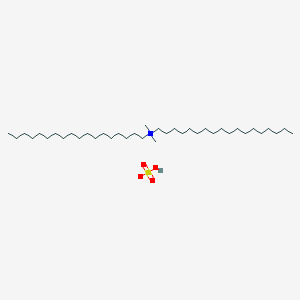
1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1)
概述
描述
1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is a cationic surfactant commonly known as stearalkonium chloride. It is widely used in various industries such as personal care, textile, and paper as a conditioning agent, emulsifier, and antistatic agent. However, it also has significant scientific research applications due to its unique properties.
作用机制
The antimicrobial activity of stearalkonium chloride is attributed to its ability to disrupt the cell membrane of bacteria. It has a positive charge that interacts with the negatively charged cell membrane of bacteria, causing membrane destabilization and cell death.
生化和生理效应
Stearalkonium chloride has been shown to have low toxicity and is generally considered safe for use in various applications. However, it can cause skin irritation and allergic reactions in some individuals.
实验室实验的优点和局限性
Stearalkonium chloride is a versatile compound that can be used in various laboratory experiments. Its antimicrobial properties make it a useful tool for studying bacterial growth and inhibition. However, its cationic nature can interfere with negatively charged molecules and affect the outcome of certain experiments.
未来方向
1. Development of stearalkonium chloride-based wound dressings for improved wound healing.
2. Investigation of stearalkonium chloride as a potential food preservative.
3. Study of stearalkonium chloride in combination with other antimicrobial agents for enhanced efficacy.
4. Exploration of stearalkonium chloride as a potential treatment for antibiotic-resistant bacterial infections.
5. Investigation of the effects of stearalkonium chloride on the gut microbiome.
In conclusion, stearalkonium chloride is a unique compound with significant scientific research applications. Its antimicrobial properties make it a potential candidate for use in various industries and laboratory experiments. Further research is needed to explore its full potential and possible limitations.
科学研究应用
Stearalkonium chloride has been extensively studied for its antimicrobial properties. It has been shown to have a broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This makes it a potential candidate for use in various applications such as wound healing, medical devices, and food preservation.
属性
CAS 编号 |
123312-54-9 |
|---|---|
产品名称 |
1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) |
分子式 |
C38H81NO4S |
分子量 |
648.1 g/mol |
IUPAC 名称 |
dimethyl(dioctadecyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C38H80N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-38H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
DYJCDOZDBMRUEB-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
其他 CAS 编号 |
123312-54-9 |
Pictograms |
Irritant |
相关CAS编号 |
14357-21-2 (Parent) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

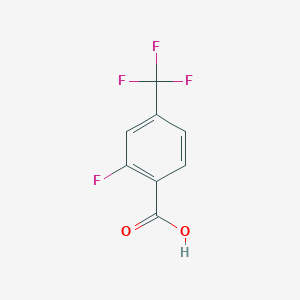
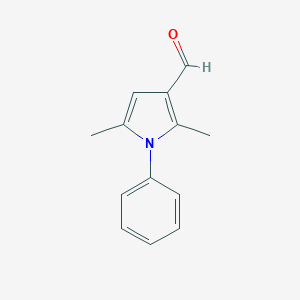

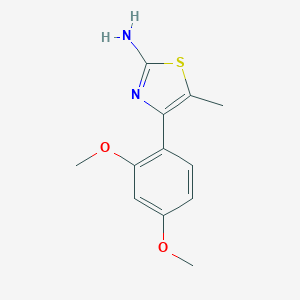
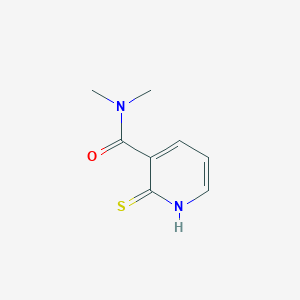
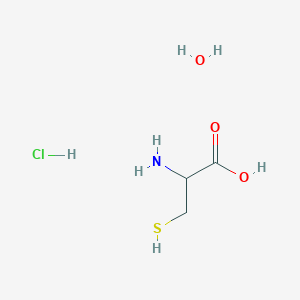
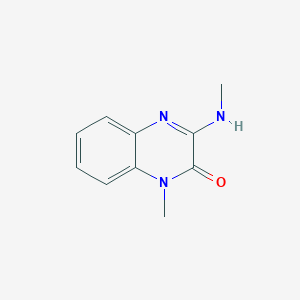
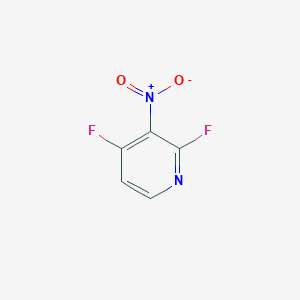
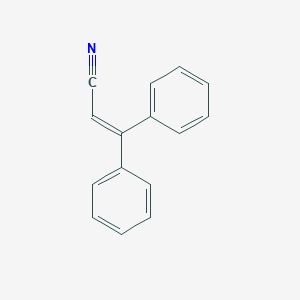
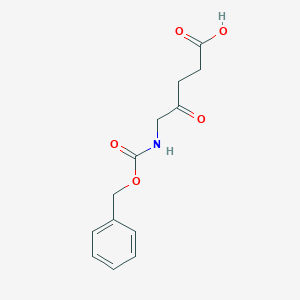
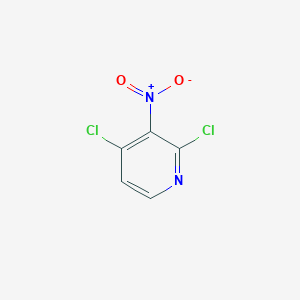
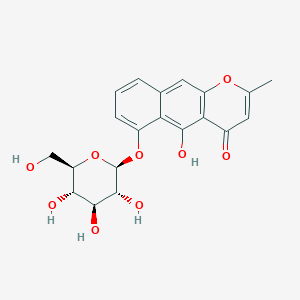
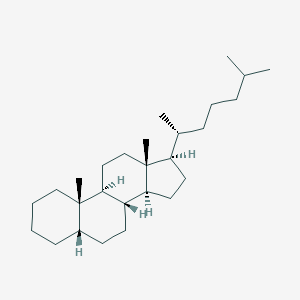
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)